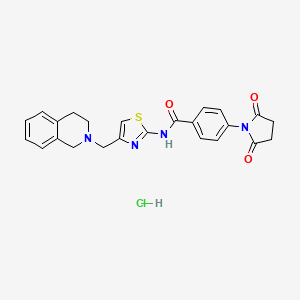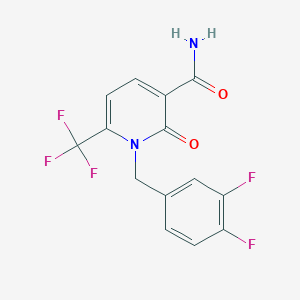
2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide, also known as EMT, is a synthetic compound that has gained significant attention in the field of cancer research. EMT is a thiazole-based molecule that has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
Synthesis Methods
The chemical compound 2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide is synthesized through various methods, each tailored to introduce specific functionalities and to explore its potential applications in scientific research. Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles, which could be analogous in structure and synthetic methodology to the subject compound, via chemoselective thionation-cyclization of functionalized enamides mediated by Lawesson's reagent (S. Kumar, G. Parameshwarappa, H. Ila, 2013).
Biological Activities
Several studies have focused on the biological activities of thiazole derivatives. Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential anticancer properties of such compounds (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014). Similarly, Başoğlu, Ulker, Alpay‐Karaoglu, and Demirbas (2013) investigated the antimicrobial, antilipase, and antiurease activities of hybrid molecules containing thiazole nuclei, further demonstrating the diverse biological potential of thiazole derivatives (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).
Applications in Material Science
In the realm of material science, thiazole derivatives are explored for their fluorescent properties. Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) described the use of N-ethoxycarbonylpyrene and perylene thioamides as building blocks in synthesizing efficient color-tunable 4-hydroxythiazole-based fluorophores, indicating the applicability of such compounds in developing novel fluorescent materials (Marzena Witalewska, Anna Wrona-Piotrowicz, J. Zakrzewski, 2019).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of thiazole derivatives have been a subject of interest, as evidenced by the work of Vinusha, Shivaprasad, Chandan, and Begum (2015), who synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands and evaluated their antimicrobial activity. This research supports the potential use of thiazole compounds as antimicrobial agents (H. M. Vinusha, K. Shivaprasad, S. Chandan, M. Begum, 2015).
Propiedades
IUPAC Name |
2-(4-ethoxyanilino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-3-22-12-6-4-11(5-7-12)18-16-19-13(9-24-16)14(21)20-15-17-10(2)8-23-15/h4-9H,3H2,1-2H3,(H,18,19)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKSVEQWHURWNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC(=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-ethoxyphenyl)amino)-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2998209.png)

![4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine](/img/structure/B2998211.png)
![Methyl (E)-4-[(4R,6R)-4-methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]-4-oxobut-2-enoate](/img/structure/B2998212.png)
![Tert-butyl (2R)-2-[(3-chloropyrazin-2-yl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B2998218.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2998219.png)


![13-(2-Methylpropyl)-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2998223.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2998228.png)
![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)

![N-[1-(5-chloro-2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B2998231.png)